1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone is a chemical reagent with the CAS Number: 84162-82-3 . It has a molecular weight of 267.28 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)(2,4-difluorophenyl)methanone .
Molecular Structure Analysis
The molecular formula of this compound is C14H15F2NO2 . The InChI code is 1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 . The Canonical SMILES representation is CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F .Chemical Reactions Analysis
This compound is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-HT2 antagonist activity .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research has shown that compounds with structural similarities exhibit unique molecular conformations and intermolecular interactions. For instance, closely related piperazine derivatives demonstrate different intermolecular interactions based on their halobenzoyl substitutions, impacting their three-dimensional structures (Mahesha et al., 2019).
Antimicrobial Activity
Piperazine carboxamides and related derivatives have been synthesized and evaluated for antimicrobial activities. These compounds show moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of trifluoromethyl-substituted compounds reveals insights into their molecular geometry, including dihedral angles and interatomic distances, providing a basis for understanding their chemical behavior and potential applications (Li et al., 2005).
Anti-arrhythmic Activity
Piperidine-based derivatives have been explored for their anti-arrhythmic activity, indicating the potential for developing new therapeutic agents (Abdel‐Aziz et al., 2009).
Neuroleptic Agents
Butyrophenones with piperidine and piperazine moieties have been synthesized and tested for their neuroleptic activities. Some of these compounds show neuroleptic activities comparable to haloperidol, a standard in treating psychosis (Sato et al., 1978).
Safety And Hazards
The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P264, P271, P302+P352, P305+P351+P338, P362, P403+P233, and P501 .
properties
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5NO2/c15-9-1-2-10(11(16)7-9)12(21)8-3-5-20(6-4-8)13(22)14(17,18)19/h1-2,7-8H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBFJXPZNAZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=C(C=C(C=C2)F)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678102 |
Source
|
Record name | 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone | |
CAS RN |
1198287-09-0 |
Source
|
Record name | 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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